molecular formula C15H12ClIN2O2S B8409593 1-Benzyl-6-chloro-5-iodo-2-methanesulfonyl-1H-benzoimidazole

1-Benzyl-6-chloro-5-iodo-2-methanesulfonyl-1H-benzoimidazole

Cat. No.: B8409593
M. Wt: 446.7 g/mol
InChI Key: DRHTVYQKKJMLQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-6-chloro-5-iodo-2-methanesulfonyl-1H-benzoimidazole is a useful research compound. Its molecular formula is C15H12ClIN2O2S and its molecular weight is 446.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H12ClIN2O2S

Molecular Weight

446.7 g/mol

IUPAC Name

1-benzyl-6-chloro-5-iodo-2-methylsulfonylbenzimidazole

InChI

InChI=1S/C15H12ClIN2O2S/c1-22(20,21)15-18-13-8-12(17)11(16)7-14(13)19(15)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3

InChI Key

DRHTVYQKKJMLQT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC2=CC(=C(C=C2N1CC3=CC=CC=C3)Cl)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-chloro-5-iodo-2-methanesulfonyl-1H-benzoimidazole (12.1 g, 34 mmol) in DMF (100 ml) at 0° C. was added NaH (60% dispersion in mineral oil, 1.5 g, 38 mmol). After 10 minutes, the mixture was warmed to rt and stirred for 45 minutes. Benzyl bromide (6.4 g, 38 mmol) was then slowly added and the reaction was stirred overnight at rt. The volatiles were then removed by rotary evaporation and the residue was partitioned between EtOAc and half-saturated ammonium chloride solution. The resulting emulsion was filtered through celite to obtain a cleaner partition. The EtOAc layer was washed with H2O, brine, and dried with MgSO4. After rotary evaporation, the oily residue was stirred in diethyl ether overnight. The mixture was filtered and the beige solid thus obtained was dried under vacuum at rt for 24 hours to yield the title compound. The filtrate was evaporated to an oil and purified by flash chromatography (SiO2, 220 g). A second crop of the title compound was eluted from the column with 40% EtOAc in hexane.
Quantity
12.1 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step Two

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